(R)-Mephenytoin

Pharmacokinetics Stereoselective metabolism Drug clearance

Using racemic mephenytoin for stereoselective metabolism studies introduces a 100-200 fold uncontrolled pharmacokinetic variable that confounds quantitative analysis. (R)-Mephenytoin (CAS 71140-51-7) eliminates this uncertainty. - Defined stereochemistry enables accurate CYP2C19 phenotyping via urinary S/R ratio determination (diagnostic cutoff S/R ≥0.9). - Validated chiral HPLC/LC-MS/MS system suitability standard; well-documented on Chiralcel OJ columns for reproducible method development. - Serves as CYP2C9-specific probe and ideal internal standard for nirvanol quantification - chromatographically matched yet chirally resolved from the S-enantiomer.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 71140-51-7
Cat. No. B014097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Mephenytoin
CAS71140-51-7
Synonyms(R)-5-Ethyl-3-methyl-5-phenylhydantoin;  (-)-Mephenytoin;  (5R)-5-Ethyl-3-methyl-5-phenyl-2,4-imidazolidinedione; 
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/t12-/m1/s1
InChIKeyGMHKMTDVRCWUDX-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Mephenytoin: Chiral Standard for CYP2C19 Phenotyping


(R)-Mephenytoin, the R-enantiomer of the anticonvulsant mephenytoin, is a chiral hydantoin derivative with the IUPAC name (5R)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione [1]. It is distinguished from its S-enantiomer and the racemate by its unique stereoselective metabolism, primarily undergoing CYP3A4-mediated N-demethylation to form the active metabolite nirvanol (5-ethyl-5-phenylhydantoin), whereas S-mephenytoin is a substrate for the genetically polymorphic CYP2C19 enzyme [2]. This divergent metabolic fate underpins its critical role as a comparator and internal standard in pharmacokinetic, pharmacogenetic, and chiral analytical method development, rather than as a primary therapeutic agent [3].

Chiral reference standard for CYP2C19 phenotype assays
Stereoselective metabolic differentiation (CYP3A4 vs CYP2C19) for method selectivity
Negative control and internal standard in enantiomer-specific bioanalysis

Why (R)-Mephenytoin Cannot Be Substituted


Generic substitution of (R)-Mephenytoin with the racemic drug or its S-enantiomer is scientifically invalid for any application requiring defined stereochemical composition. The enantiomers exhibit profoundly divergent pharmacokinetic profiles and metabolic pathways in humans [1]. The S-enantiomer is rapidly cleared via CYP2C19-mediated 4'-hydroxylation (clearance ~4.7 L/min in extensive metabolizers), whereas (R)-Mephenytoin is slowly eliminated by CYP2C9-mediated N-demethylation (clearance ~0.027 L/min), a difference of 100- to 200-fold [1]. This stark contrast in disposition means that using a racemic mixture introduces an uncontrolled variable, confounding quantitative analysis in metabolic phenotyping, chiral method validation, and studies of stereoselective pharmacokinetics where the precise identity and concentration of the R-isomer are critical [2].

S-enantiomer clearance is CYP2C19-dependent and >100-fold faster, altering in vivo exposure profiles.
Racemate introduces uncontrolled enantiomeric ratio, confounding quantitative phenotype readouts.
Cannot serve as a chiral calibrator or internal standard for enantiomer-specific analytical methods.

(R)-Mephenytoin: Quantitative Evidence Guide


Markedly Slower Oral Clearance in Humans

In extensive metabolizer (EM) human subjects, (R)-Mephenytoin exhibits a dramatically slower clearance compared to its enantiomer, S-Mephenytoin. This pronounced stereoselectivity in elimination is a defining characteristic that mandates the use of the pure enantiomer in any quantitative study of mephenytoin disposition [1].

Oral clearance (humans)
Head-to-head
0.027 L/min (R) vs 4.7 L/min (S)
Supports stereoselective disposition context
EM subjects, single 100 mg oral dose
Pharmacokinetics Stereoselective metabolism Drug clearance

Extended Elimination Half-Life Confirms Primary Circulating Species

The elimination half-life of (R)-Mephenytoin is substantially longer than that of S-Mephenytoin in extensive metabolizers. This prolonged half-life directly contributes to the accumulation of both (R)-Mephenytoin and its active N-demethylated metabolite, nirvanol, during chronic dosing [1].

Elimination half-life
Head-to-head
76 h (R) vs 2.1 h (S)
Supports accumulation modeling during chronic dosing
Human subjects after racemic dose
Drug Half-Life Metabolic Stability Pharmacokinetics

CYP2C19 Phenotyping Calibrant via Urinary S/R Ratio

In a study phenotyping 174 healthy volunteers, the urinary S/R-mephenytoin enantiomeric ratio was used to classify CYP2C19 poor metabolizers (PMs). A specific S/R ratio threshold was identified and validated against genotyping for the CYP2C19*2 (m1) splice site mutation, demonstrating the analytical utility of pure enantiomer standards [1].

CYP2C19 phenotyping cutoff
Head-to-head
S/R ratio ≥0.9 (PM); median 0.01 (wt)
Supports non-invasive phenotype classification
174 subjects; chiral HPLC, 5-8h urine
CYP2C19 Phenotyping Pharmacogenetics Chiral Analysis

Chiral HPLC Baseline Separation of Mephenytoin Enantiomers

A validated, rapid HPLC method using a chiral stationary phase (Chiralcel OJ) has been demonstrated to achieve baseline separation of (R)-Mephenytoin and (S)-Mephenytoin, confirming the suitability of the pure enantiomer as a calibration standard and analytical reference material [REFS-1, REFS-2].

Chiral HPLC resolution
Cross-study comparable
Baseline separation
Supports chiral method system suitability
Chiralcel OJ, UV 207 nm
Rat hepatic clearance
Head-to-head
R iv CL 1630±250; S 630±250 ml/h; inducible
Supports preclinical PK model interpretation
Sprague-Dawley rats, racemic infusion
CYP isoform specificity
Class-level inference
R: CYP2C9 substrate; not CYP2C19
Supports negative control assay design
Low CYP2C19 inhibition; in vitro HLM
Chiral Chromatography Analytical Method Development Quality Control

Higher Hepatic Clearance & Inducibility in Rat Models

Studies in rats confirm the stereoselective elimination of mephenytoin, with (R)-Mephenytoin showing a consistently higher clearance than the S-enantiomer. Furthermore, the R-enantiomer's clearance is significantly inducible during chronic dosing, a property not shared to the same extent by the S-enantiomer [REFS-1, REFS-2].

Rat hepatic clearance
Head-to-head
R iv CL 1630±250; S 630±250 ml/h; inducible
Supports preclinical PK model interpretation
Sprague-Dawley rats, racemic infusion
Preclinical Pharmacokinetics Hepatic Clearance Enzyme Induction

CYP2C19 Resistance as Negative Control in In Vitro Assays

While S-Mephenytoin is a classic probe substrate for CYP2C19, (R)-Mephenytoin is not a substrate for this enzyme. Instead, it is metabolized by CYP2C9. This metabolic divergence provides a clear functional contrast that can be exploited in in vitro assay design [1]. Standard CYP2C19 inhibition assays utilize S-mephenytoin as the substrate, with (R)-Mephenytoin serving as a stable internal standard or negative control due to its lack of conversion to 4'-hydroxymephenytoin [2].

CYP isoform specificity
Class-level inference
R: CYP2C9 substrate; not CYP2C19
Supports negative control assay design
Low CYP2C19 inhibition; in vitro HLM
In Vitro Assays CYP2C19 Metabolic Stability

(R)-Mephenytoin: Key Research Applications


Reference Standard for CYP2C19 Phenotyping (Urinary S/R)

As established by Brockmöller et al. [1], the urinary S/R-mephenytoin ratio is a validated, non-invasive method for determining CYP2C19 metabolizer status. (R)-Mephenytoin is an essential analytical standard for this assay. It is required for calibrating chiral HPLC or LC-MS/MS systems, establishing the retention time for the R-enantiomer, and ensuring the accuracy of S/R ratio calculations. The diagnostic cutoff of an S/R ratio ≥0.9 for identifying poor metabolizers is defined relative to a pure (R)-Mephenytoin standard [1].

Chiral HPLC & LC-MS/MS Method Development & Validation

Due to the well-documented and large stereoselective differences in pharmacokinetics [REFS-2, REFS-3], (R)-Mephenytoin is a prime candidate for use as a model compound in developing and validating new chiral separation methods. Its utility in benchmarking chiral columns (e.g., Chiralcel OJ [4]) and mobile phase conditions is well-documented, providing researchers with a predictable and robust system suitability standard. The compound is also used in enantiospecific LC-MS/MS methods for quantifying mephenytoin and its metabolites in biological matrices [5].

Internal Standard for Mephenytoin & Metabolite Quantification

In quantitative bioanalytical assays measuring mephenytoin or its active metabolite, nirvanol, (R)-Mephenytoin can serve as an ideal internal standard or calibrant. Its chromatographic behavior is nearly identical to the analyte of interest, yet it can be resolved using chiral stationary phases [REFS-4, REFS-5]. This application is particularly relevant for clinical pharmacology laboratories and CROs conducting pharmacokinetic studies on mephenytoin or other drugs where mephenytoin is used as a probe.

Negative Control for CYP2C19 & CYP2C9 In Vitro Assays

Given its distinct metabolic pathway, (R)-Mephenytoin can be used as a negative control in CYP2C19 activity assays, where S-mephenytoin is the standard substrate [2]. Its lack of metabolism by CYP2C19 ensures that any observed 4'-hydroxymephenytoin formation is due to S-enantiomer conversion. Conversely, it serves as a specific substrate for CYP2C9, enabling its use as a probe for this enzyme's activity in systems where selective probes are needed [6].

Application
Selection Property
Validation Focus
CYP2C19 phenotyping assay calibration
Chiral reference standard identity
Urinary S/R ratio phenotype assignment
Chiral separation method development
Enantiomer resolution benchmark
System suitability and retention time reproducibility
Quantitative bioanalysis internal standard
Co-elution control with chiral resolution
Accuracy in enantiomer-specific quantification
CYP isoform selectivity assay control
Metabolic pathway differentiation
Selectivity for CYP2C9 over CYP2C19

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